

# Synthesis of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

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## Compound of Interest

Compound Name: 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

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An In-Depth Technical Guide to the Synthesis of **2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one**

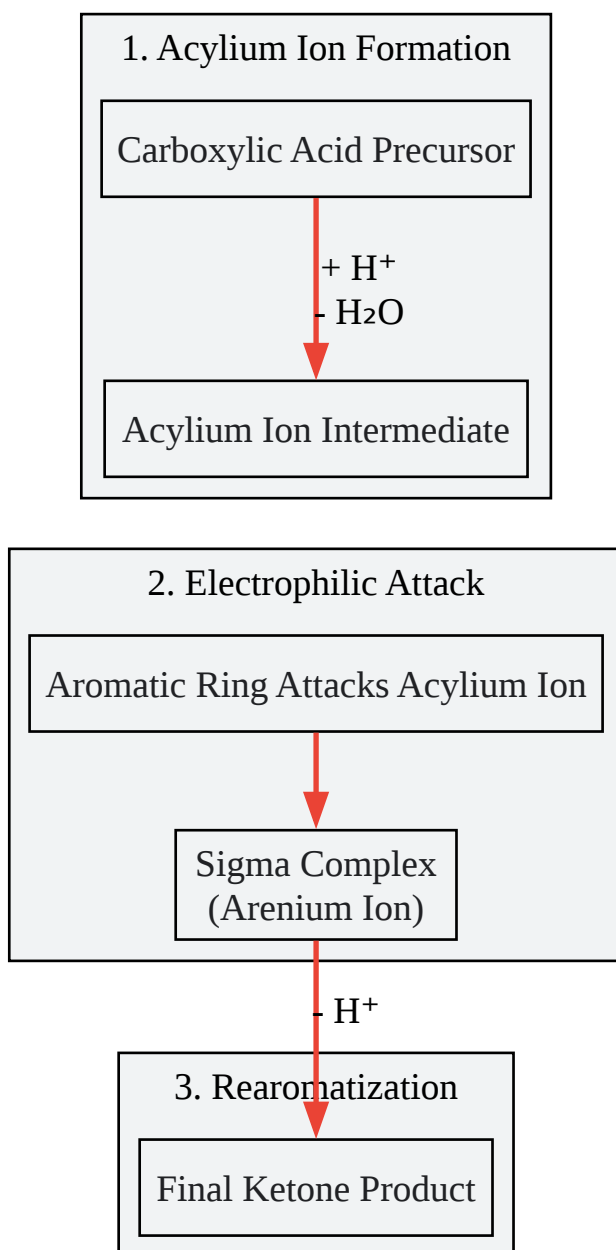
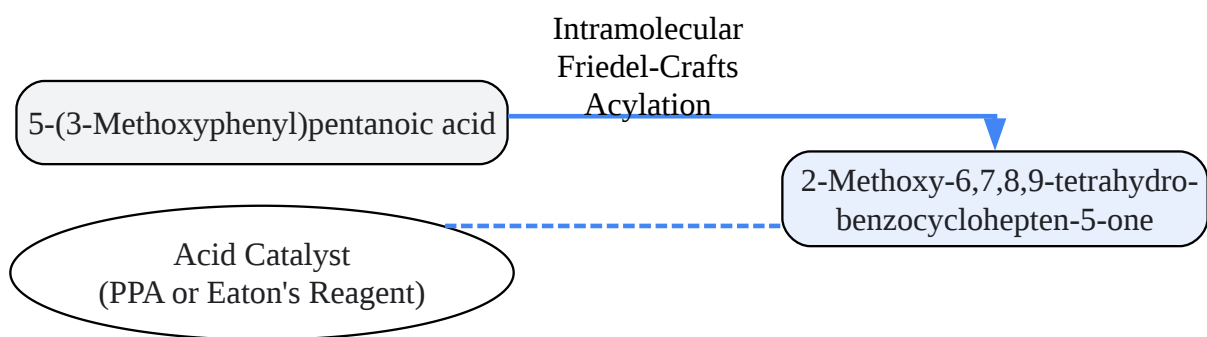
## Introduction

**2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one** is a valuable bicyclic ketone that serves as a key intermediate in the synthesis of various more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its seven-membered cycloheptenone ring fused to a methoxy-substituted benzene ring provides a versatile scaffold for further functionalization. This guide provides a detailed exploration of a reliable and efficient synthetic route to this target molecule, grounded in established chemical principles and supported by practical, field-proven insights. The primary focus will be on the intramolecular Friedel-Crafts acylation, a cornerstone reaction in the formation of cyclic aryl ketones.

## Strategic Overview: The Intramolecular Friedel-Crafts Approach

The most direct and widely employed strategy for constructing the benzocycloheptenone core is the intramolecular Friedel-Crafts acylation of a suitable precursor.<sup>[1]</sup> This powerful reaction involves the cyclization of an aromatic compound bearing an acylating side chain, catalyzed by a Brønsted or Lewis acid. For the synthesis of our target molecule, the logical precursor is 5-(3-methoxyphenyl)pentanoic acid.

The methoxy group on the aromatic ring is an ortho-, para-director and activating group, which facilitates the electrophilic aromatic substitution reaction. The pentanoic acid side chain provides the necessary five-carbon tether to form the seven-membered ring upon cyclization. The cyclization is expected to proceed regioselectively to the position para to the methoxy group due to steric hindrance at the ortho positions.



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## References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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